3-Methyl-4-morpholinoaniline

Descripción general

Descripción

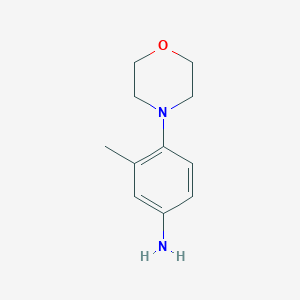

3-Methyl-4-morpholinoaniline is an organic compound with the molecular formula C11H16N2O It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the third position and a morpholine ring at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-morpholinoaniline typically involves the reaction of 3-methyl aniline with morpholine. One common method is the nucleophilic aromatic substitution reaction, where morpholine displaces a leaving group on the aromatic ring of 3-methyl aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or tetrahydrofuran. The reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation to remove any impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles, such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methyl-4-morpholinoaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its morpholino group enhances solubility and bioavailability, making it a valuable scaffold for drug development.

Case Studies:

- Anticancer Activity: Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds derived from this aniline have shown IC50 values as low as 0.49 µM against NCI-H23 lung cancer cells, indicating potent cytotoxicity .

- Antiviral Properties: Some studies suggest that morpholine-containing compounds may possess anti-HIV activity. The structural similarity of this compound to known antiviral agents positions it as a candidate for further investigation in antiviral drug design .

Materials Science

The compound is also explored for its potential applications in materials science, particularly in the development of ionic liquids (ILs). ILs based on morpholinium salts exhibit favorable properties such as high thermal stability and low volatility.

Properties of Ionic Liquids:

| Property | Description |

|---|---|

| Conductivity | Excellent conductivity suitable for electrochemical processes |

| Thermal Stability | High thermal stability allows for diverse applications |

| Electrochemical Window | Broad electrochemical window enhances usability in various reactions |

These properties make this compound derivatives suitable for use as solvents or electrolytes in electrochemical applications .

Catalytic Applications

This compound has been investigated as a catalyst in organic synthesis. Its ability to facilitate reactions such as urethane formation demonstrates its utility in catalysis.

Mechanism Insights:

Recent studies utilized computational chemistry to elucidate the reaction mechanisms involving morpholine derivatives, including this compound. The compound was found to effectively lower the activation energy required for urethane formation from phenyl isocyanate and butanol, showcasing its catalytic potential .

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-morpholinoaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the disruption of cellular signaling pathways.

Comparación Con Compuestos Similares

3-Fluoro-4-morpholinoaniline: This compound has a fluorine atom instead of a methyl group at the third position.

4-Morpholinoaniline: Lacks the methyl group at the third position.

Uniqueness: 3-Methyl-4-morpholinoaniline is unique due to the presence of both a methyl group and a morpholine ring, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Actividad Biológica

3-Methyl-4-morpholinoaniline is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and an aniline structure, which contribute to its unique chemical reactivity and biological activity. The compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₂O

- Molecular Weight : 189.26 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research involving structurally related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines. The following table summarizes the IC50 values observed for these compounds:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 18.89 |

| This compound | NCI-H23 | 2.52 |

| Staurosporine | A549 | 1.52 |

| Staurosporine | NCI-H23 | 1.50 |

These results indicate that certain derivatives of this compound possess comparable or superior anticancer activity relative to established chemotherapeutics like staurosporine .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives exhibit broad-spectrum activity against various bacterial strains, including those responsible for biofilm formation. For example, a related morpholino compound demonstrated significant inhibition of biofilm formation in Candida tropicalis and Staphylococcus aureus:

| Compound Name | Bacterial Strain | Biofilm Inhibition (%) |

|---|---|---|

| This compound | C. tropicalis | 90.41 |

| This compound | S. aureus | 75–83 |

These findings suggest that the compound may be effective in treating infections associated with biofilms, which are notoriously difficult to eradicate .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by disrupting cell cycle progression and triggering apoptotic pathways.

- Antimicrobial Action : Its ability to inhibit biofilm formation suggests that it may interfere with bacterial adhesion and growth mechanisms.

- Syk Inhibition : Research indicates that compounds related to this compound can inhibit Syk (spleen tyrosine kinase), a protein involved in various cellular signaling pathways crucial for cell survival and proliferation in certain cancers .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a series of morpholino-aniline derivatives on A549 and NCI-H23 cell lines. The results indicated that specific substitutions on the morpholine ring significantly enhanced antiproliferative activity, with one derivative achieving an IC50 value comparable to staurosporine . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Activity Against Biofilms

Another study focused on the antimicrobial properties of morpholino derivatives against biofilm-forming bacteria. The results demonstrated a significant reduction in biofilm mass, suggesting that these compounds could be developed into effective treatments for chronic infections where biofilms are prevalent .

Propiedades

IUPAC Name |

3-methyl-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOTXXUXSBIPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442392 | |

| Record name | 3-Methyl-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112900-82-0 | |

| Record name | 3-Methyl-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.